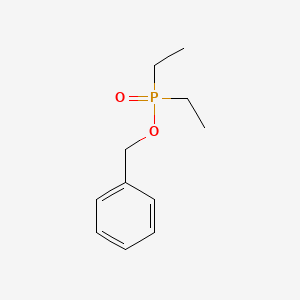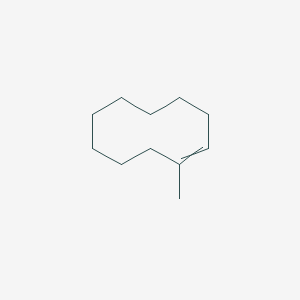
Cyclodecene, 1-methyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclodecene, 1-methyl-, (E)- is an organic compound with the molecular formula C₁₁H₂₀ It is a type of cycloalkene, specifically a cyclodecene with a methyl group attached to the first carbon atom The (E)- notation indicates that the substituents on the double bond are on opposite sides, making it a trans isomer
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclodecene, 1-methyl-, (E)- can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1-methylcyclodecene. This process typically uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired trans configuration.
Industrial Production Methods
In an industrial setting, the production of Cyclodecene, 1-methyl-, (E)- often involves the use of large-scale catalytic reactors. The process may include the use of specific catalysts and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclodecene, 1-methyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of cyclodecane derivatives.
Substitution: Substitution reactions can occur at the methyl group or the double bond, leading to the formation of various substituted cyclodecenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogens, such as chlorine or bromine, can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Epoxides and diols are common products of oxidation reactions.
Reduction: Cyclodecane derivatives are formed through reduction.
Substitution: Various halogenated cyclodecenes can be produced through substitution reactions.
Applications De Recherche Scientifique
Cyclodecene, 1-methyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of Cyclodecene, 1-methyl-, (E)- involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Cyclodecene, 1-methyl-, (E)- can be compared with other similar compounds, such as:
Cyclodecene, 1-methyl-, (Z)-: The cis isomer of the compound, with substituents on the same side of the double bond.
Cyclodecane: The fully saturated analog without a double bond.
Cyclodecene: The parent compound without the methyl group.
Uniqueness
Cyclodecene, 1-methyl-, (E)- is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer and other related compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
13151-63-8 |
|---|---|
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
Nom IUPAC |
1-methylcyclodecene |
InChI |
InChI=1S/C11H20/c1-11-9-7-5-3-2-4-6-8-10-11/h9H,2-8,10H2,1H3 |
Clé InChI |
AAZWWRDLCYIVAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


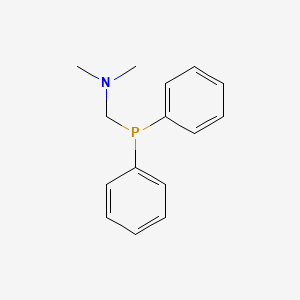


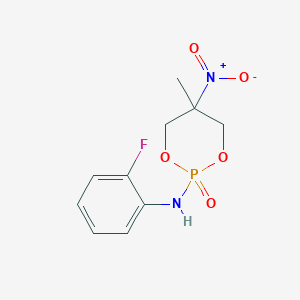

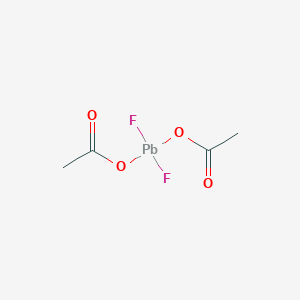
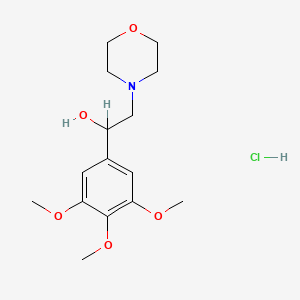

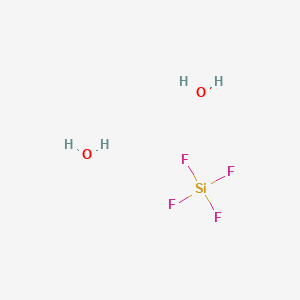

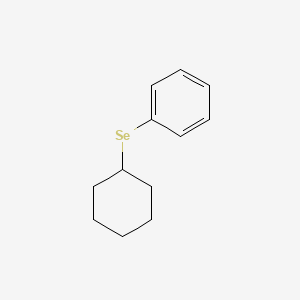
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)

